N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the pyrazolo[3,4-d]pyrimidine core.
Attachment of the benzohydrazide moiety: The pyrazolo[3,4-d]pyrimidine core can be further reacted with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzohydrazide moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile at ambient or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a precursor for the development of new chemical entities with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Benzohydrazide derivatives: Compounds with the benzohydrazide moiety also show potential therapeutic applications, including anti-inflammatory and antitubercular activities.
Uniqueness
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to the specific combination of the pyrazolo[3,4-d]pyrimidine core and the benzohydrazide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The presence of the 3-methylphenyl group further enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H16N6O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C19H16N6O/c1-13-6-5-9-15(10-13)25-18-16(11-22-25)17(20-12-21-18)23-24-19(26)14-7-3-2-4-8-14/h2-12H,1H3,(H,24,26)(H,20,21,23) |
InChI Key |
OHFXZOCFLRZZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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